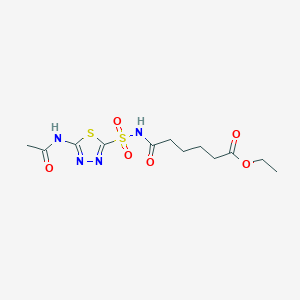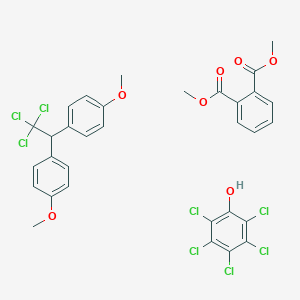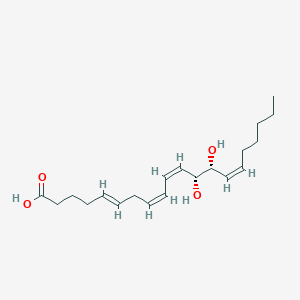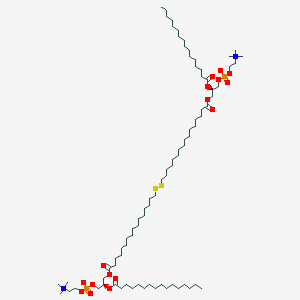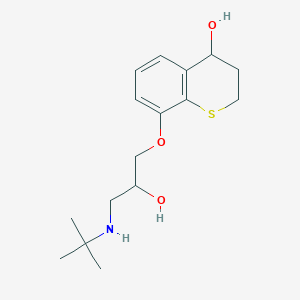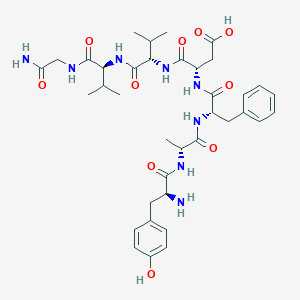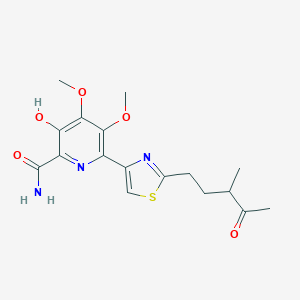
Karnamicin C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin C4 is an aminoglycoside antibiotic that is widely used in scientific research. It is a derivative of kanamycin A, a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions, and it has been shown to have a number of unique biochemical and physiological effects that make it an important tool for researchers in a variety of fields.
Wirkmechanismus
Kanamycin C4 exerts its antibacterial activity by binding to the 16S rRNA component of the bacterial ribosome. This prevents the initiation of protein synthesis, which ultimately leads to bacterial cell death. Kanamycin C4 is effective against a broad range of gram-positive and gram-negative bacteria, making it a valuable tool for researchers studying bacterial infections.
Biochemische Und Physiologische Effekte
In addition to its antibacterial activity, kanamycin C4 has a number of unique biochemical and physiological effects that make it an important tool for researchers. For example, kanamycin C4 has been shown to induce the expression of heat shock proteins in mammalian cells, which can protect cells from a variety of stressors. Kanamycin C4 has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using kanamycin C4 in lab experiments is its broad spectrum of activity against bacteria. This makes it a valuable tool for researchers studying a variety of bacterial infections. However, kanamycin C4 is not effective against all types of bacteria, and it can have toxic effects on mammalian cells at high concentrations. Additionally, kanamycin C4 is not effective against viruses or other types of microorganisms, which limits its usefulness in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on kanamycin C4. One area of interest is the development of new derivatives of kanamycin C4 with improved antibacterial activity and reduced toxicity. Another area of interest is the exploration of the potential anticancer properties of kanamycin C4 and its derivatives. Finally, there is a need for further research on the mechanisms of action of kanamycin C4 and its effects on various biological processes.
Synthesemethoden
Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions. The first step in the synthesis involves the removal of the 6'-O-methyl group from kanamycin A, which is achieved through treatment with sodium hydroxide. The resulting compound is then treated with sodium nitrite and hydrochloric acid to form a nitroso derivative, which is then reduced to the corresponding amine using sodium dithionite. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
Kanamycin C4 is widely used in scientific research as a tool for studying a variety of biological processes. One of the most common applications of kanamycin C4 is in the study of protein synthesis. Kanamycin C4 binds to the 16S rRNA component of the bacterial ribosome, which prevents the initiation of protein synthesis. This makes kanamycin C4 a valuable tool for studying the mechanisms of protein synthesis and the role of the ribosome in this process.
Eigenschaften
CAS-Nummer |
122535-57-3 |
|---|---|
Produktname |
Karnamicin C4 |
Molekularformel |
C17H21N3O5S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-hydroxy-4,5-dimethoxy-6-[2-(3-methyl-4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-8,22H,5-6H2,1-4H3,(H2,18,23) |
InChI-Schlüssel |
DIYRCTJMTGPGBD-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
Kanonische SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



